molecular formula C16H17Cl2NO3S B12127154 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2,4-dimethylphenyl)amine

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2,4-dimethylphenyl)amine

Cat. No.: B12127154
M. Wt: 374.3 g/mol
InChI Key: NLFDHHPUAPSUJB-UHFFFAOYSA-N
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Description

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol compounds.

Scientific Research Applications

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: This compound has a similar structure but with a different amine substituent.

    (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Another similar compound with a phenyl group instead of the dimethylphenyl group.

Uniqueness

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The presence of both chloro and ethoxy groups on the phenyl ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-13(18)16(9-12(15)17)23(20,21)19-14-6-5-10(2)7-11(14)3/h5-9,19H,4H2,1-3H3

InChI Key

NLFDHHPUAPSUJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

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